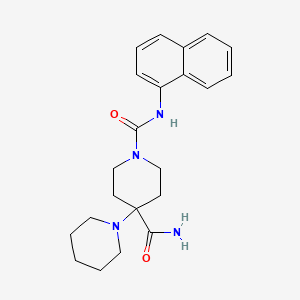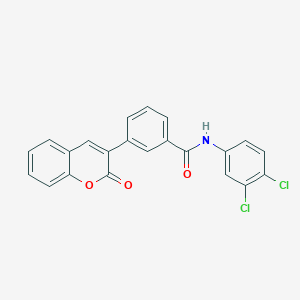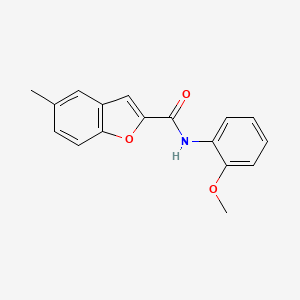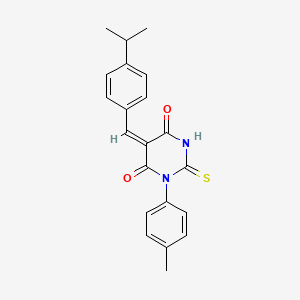![molecular formula C16H25BrN2O2S B4541307 4-bromo-N-[3-(3,5-dimethyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4541307.png)
4-bromo-N-[3-(3,5-dimethyl-1-piperidinyl)propyl]benzenesulfonamide
Descripción general
Descripción
Synthesis Analysis
Synthesis of benzenesulfonamide derivatives typically involves condensation reactions, nucleophilic substitutions, or modifications of existing sulfonamide groups. For instance, the synthesis of (E)-4-((4-bromobenzylidene)amino)-N-(pyrimidin-2-yl) benzenesulfonamide from 4-bromobenzaldehyde showcases a typical approach involving condensation to form structurally complex sulfonamides (Sowrirajan et al., 2022).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of the sulfonamide group attached to a benzene ring, which significantly influences the molecule's chemical behavior and interaction potential. Structural analysis often involves computational methods like DFT (Density Functional Theory) and spectroscopic techniques to elucidate molecular geometry, electron distribution, and intramolecular interactions (Xiao et al., 2022).
Chemical Reactions and Properties
Chemical reactions of benzenesulfonamide derivatives can vary widely, encompassing nucleophilic substitution reactions, condensation reactions, and more, depending on the functional groups present. These reactions are pivotal in modifying the molecule for specific applications or enhancing its activity (Garagan et al., 2023).
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in material science and pharmaceutical formulations. These properties are often determined using a combination of experimental techniques and computational predictions (Mohamed-Ezzat et al., 2023).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interaction with biological targets, dictate the utility of benzenesulfonamide derivatives in various chemical and biological contexts. Studies often focus on optimizing these properties for specific applications, such as inhibitors or ligands (Lolak et al., 2019).
Propiedades
IUPAC Name |
4-bromo-N-[3-(3,5-dimethylpiperidin-1-yl)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BrN2O2S/c1-13-10-14(2)12-19(11-13)9-3-8-18-22(20,21)16-6-4-15(17)5-7-16/h4-7,13-14,18H,3,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXPYLXXCXAYRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCCNS(=O)(=O)C2=CC=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[3-(3,5-dimethylpiperidin-1-yl)propyl]benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-{[oxo(2-phenyl-3-indolizinyl)acetyl]amino}benzoate](/img/structure/B4541228.png)
![4-[({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B4541235.png)

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4541245.png)
![2-({[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4541249.png)
![N-benzyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4541263.png)

![3-({[4-(4-morpholinyl)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4541279.png)


![1-(ethylsulfonyl)-N'-[(5-methyl-2-thienyl)methylene]-3-piperidinecarbohydrazide](/img/structure/B4541292.png)
![4-[ethyl(methylsulfonyl)amino]-N-(2-methylbenzyl)benzamide](/img/structure/B4541293.png)
![6-(4-chlorobenzyl)-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4541297.png)
![N-(2-chloro-4-methylphenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4541304.png)